N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophen ring, a fluorobenzylidene group, and a thiazolidinone moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dioxidotetrahydrothiophen ring, followed by the introduction of the fluorobenzylidene group and the thiazolidinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide stands out due to its unique combination of functional groups. This uniqueness may confer specific properties, such as enhanced reactivity or selectivity, making it valuable for certain applications.
Properties
Molecular Formula |
C17H17FN2O4S3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C17H17FN2O4S3/c1-19(13-5-6-27(23,24)10-13)15(21)9-20-16(22)14(26-17(20)25)8-11-3-2-4-12(18)7-11/h2-4,7-8,13H,5-6,9-10H2,1H3/b14-8- |
InChI Key |
BTYKVDHRSZBPPA-ZSOIEALJSA-N |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S |
Origin of Product |
United States |
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